Product packaging for 1,4-Dimethylpiperidin-4-amine(Cat. No.:CAS No. 887571-12-2)

1,4-Dimethylpiperidin-4-amine

Cat. No.: B3164027
CAS No.: 887571-12-2
M. Wt: 128.22 g/mol
InChI Key: UWFBBVGIBJMNQS-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperidin-4-amine is a chemical compound with the CAS number 887571-12-2 and a molecular formula of C7H16N2 . It belongs to the piperidine class of organic compounds, which are privileged structures in medicinal chemistry and drug discovery. The piperidine ring is a fundamental scaffold found in a wide range of bioactive molecules and therapeutic agents. Piperidine derivatives are extensively utilized in pharmaceutical research, particularly as core building blocks for the synthesis of more complex molecules . For instance, structural analogs of this compound, specifically substituted 4-(3-hydroxyphenyl)piperidines, have been investigated for their potent activity as opioid receptor antagonists . Research indicates that modifications to the piperidine ring, such as the introduction of methyl groups at specific positions, can significantly influence the compound's binding affinity and functional efficacy at opioid receptors, underlining the importance of such building blocks in developing structure-activity relationships (SAR) . Furthermore, piperidine and its derivatives are commonly employed in various chemical synthesis applications, including their use as deprotection reagents in Fmoc solid-phase peptide synthesis (SPPS) . This compound serves as a versatile intermediate for synthetic organic chemistry, medicinal chemistry research, and the development of active pharmaceutical ingredients (APIs). It is available for research purposes as the free base and also in salt forms such as its dihydrochloride (CAS 1461708-56-4) to enhance solubility and stability . This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B3164027 1,4-Dimethylpiperidin-4-amine CAS No. 887571-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(8)3-5-9(2)6-4-7/h3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFBBVGIBJMNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608954
Record name 1,4-Dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-12-2
Record name 1,4-Dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Dimethylpiperidin 4 Amine and Its Derivatives

General Synthetic Strategies for Piperidin-4-amines

The formation of the piperidine (B6355638) ring and the introduction of an amine functionality at the C4 position can be achieved through several established synthetic routes. These strategies often involve cyclization reactions to form the heterocyclic core or the functionalization of pre-existing piperidine or pyridine (B92270) rings.

Reductive Amination Approaches for Piperidine Ring Formation

Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of piperidine rings. youtube.commasterorganicchemistry.comlibretexts.org This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com For piperidine synthesis, this can be applied in both intramolecular and intermolecular fashions.

One common approach is the double reductive amination of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine. nih.gov This "one-pot" reaction forms two new C-N bonds and efficiently constructs the piperidine skeleton. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the initial carbonyl groups. masterorganicchemistry.com Other reagents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂/catalyst) are also used. youtube.comlibretexts.org

An alternative strategy involves the reductive amination of a ketone, such as a protected 4-piperidone (B1582916), with an amine source to introduce the C4-amino group onto a pre-formed ring. researchgate.netmdpi.com This is a highly versatile method for creating a wide range of N-substituted and C4-substituted piperidin-4-amines.

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Abbreviation Key Features
Sodium Borohydride NaBH₄ Common, inexpensive hydride reagent.
Sodium Cyanoborohydride NaBH₃CN Mild and selective for imines over ketones/aldehydes.
Sodium Triacetoxyborohydride NaBH(OAc)₃ Mild, selective, and less toxic alternative to NaBH₃CN.

Mannich Reaction and Related Heterocyclization Methods

The Mannich reaction is a powerful tool for carbon-carbon bond formation and is instrumental in the synthesis of 4-piperidones, which are key precursors to piperidin-4-amines. chemrevlett.com The classic Mannich condensation for this purpose involves the reaction of a ketone (e.g., acetone (B3395972) or an alkyl methyl ketone), an aldehyde (often formaldehyde (B43269) or an aromatic aldehyde), and a primary amine or ammonia. libretexts.orgchemrevlett.comgoogleapis.com This multicomponent reaction assembles the piperidine ring in a single step. libretexts.org

For instance, the condensation of an acetone dicarboxylic acid ester with an aromatic aldehyde and ammonia can yield 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate derivatives. chemrevlett.com Simpler variations using ketones, aldehydes, and amines in an acidic solvent like acetic acid have been shown to produce substituted 4-piperidones in satisfactory yields. googleapis.com Once the 4-piperidone is formed, it can be readily converted to a piperidin-4-amine via reductive amination or other functional group transformations.

Hydrogenation and Reduction of Pyridine Precursors

The catalytic hydrogenation of pyridine derivatives is a fundamental and direct method for accessing the piperidine core. dtic.mil Pyridines, being aromatic and readily available, serve as excellent starting materials. The reduction of the pyridine ring typically requires harsh conditions, such as high pressure and temperature, often using heterogeneous catalysts like nickel, palladium, or rhodium. dtic.milgoogle.commdpi.com

To synthesize piperidin-4-amines via this route, a 4-aminopyridine (B3432731) or a precursor group (like a nitro or cyano group) on the pyridine ring is hydrogenated. The complete reduction of the aromatic ring furnishes the desired saturated piperidine derivative. Electrocatalytic methods for pyridine hydrogenation have also been developed, offering a way to achieve the transformation under ambient temperature and pressure, which presents advantages over traditional high-pressure thermochemical processes. google.commdpi.com The choice of catalyst and reaction conditions is crucial to achieve high yields and prevent side reactions.

Targeted Synthesis of 1,4-Dimethylpiperidin-4-amine

The synthesis of the specific target molecule, this compound, requires strategies that allow for precise control over the substitution pattern on both the ring nitrogen and the C4 position. This is typically achieved through multistep sequences that utilize protecting groups or through selective functionalization reactions.

Selective N-Alkylation and Amination Strategies

Selective alkylation and amination reactions provide more direct pathways to the target compound, potentially reducing the number of synthetic steps.

A highly efficient method is the direct reductive amination of 1-methyl-4-piperidone (B142233). mdpi.com Reacting 1-methyl-4-piperidone with methylamine (B109427) in the presence of a reducing agent like sodium triacetoxyborohydride can directly yield N,1-dimethylpiperidin-4-amine (this compound). mdpi.com This one-pot procedure is often preferred for its operational simplicity and good yields.

Alternatively, if starting from a different precursor, selective N-alkylation can be employed. For example, if 4-amino-4-methylpiperidine were available, the final step would be the selective methylation of the ring nitrogen. Direct alkylation of secondary amines can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, under controlled conditions using a stoichiometric amount of a methylating agent (e.g., methyl iodide or dimethyl sulfate), the desired tertiary amine can be obtained. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic and effective method for the methylation of primary or secondary amines and would be an excellent choice for converting 1-methylpiperidin-4-amine to the final product.

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Derivatives

The creation of stereochemically defined piperidines is of paramount importance, as the biological activity of enantiomers can differ significantly. Methodologies to achieve this for piperidine derivatives generally fall into two categories: asymmetric synthesis, where the desired stereocenter is set during the reaction, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers. While specific literature on the stereoselective synthesis of this compound is limited, general principles applied to analogous structures provide a roadmap for its potential synthesis.

Asymmetric synthesis offers an efficient route to enantiomerically enriched piperidines, often employing chiral catalysts or auxiliaries to control the stereochemical outcome.

Catalytic Asymmetric Annulation Reactions: One powerful strategy involves the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines. This method has been shown to produce a variety of functionalized piperidine derivatives with high stereoselectivity. For instance, the use of a C2-symmetric chiral phosphepine can effectively catalyze this transformation. While not specifically demonstrated for this compound, this approach could theoretically be adapted by using appropriately substituted starting materials.

Rhodium-Catalyzed Cycloadditions: Rhodium-catalyzed [2+2+2] cycloaddition reactions represent another avenue for the asymmetric synthesis of piperidine scaffolds. This method can provide access to highly substituted piperidines with excellent enantioselectivity. nih.gov For example, the cycloaddition of an oxygen-linked alkenyl isocyanate with an alkyne, followed by diastereoselective hydrogenation, can yield piperidinol scaffolds that could be further elaborated to target amines. nih.gov

Biocatalytic Approaches: Enzymatic methods are increasingly recognized for their high stereoselectivity and mild reaction conditions. Biocatalytic transamination followed by a diastereoselective reduction of the resulting enamine or imine intermediates has been successfully applied to the synthesis of trisubstituted piperidines. This chemo-enzymatic cascade can produce piperidines with multiple stereocenters in high isomeric purity.

ApproachCatalyst/EnzymeKey FeaturesPotential Applicability
Asymmetric [4+2] Annulation Chiral PhosphineHigh enantioselectivity for functionalized piperidines.Synthesis of chiral 4-aminopiperidine (B84694) precursors.
Rhodium-Catalyzed [2+2+2] Cycloaddition Rhodium(I) ComplexAccess to highly substituted piperidinols with high enantioselectivity. nih.govCan create the core piperidine ring with defined stereochemistry. nih.gov
Biocatalytic Transamination/Reduction Transaminase/Imine ReductaseHigh stereoselectivity for multiple chiral centers.Potential for direct synthesis of chiral 1,4-disubstituted piperidines.

Chiral resolution remains a widely used technique for separating enantiomers, particularly on an industrial scale. This method involves the reaction of a racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.

Diastereomeric Salt Formation: This classical method is effective for the resolution of chiral amines. A chiral acid, such as tartaric acid or its derivatives, is reacted with the racemic piperidine derivative. The resulting diastereomeric salts often exhibit different solubilities, allowing for separation by fractional crystallization. rsc.org After separation, the desired enantiomer of the amine can be recovered by treatment with a base. While specific examples for this compound are not readily available in the literature, this technique has been successfully applied to a wide range of chiral amines and piperidine derivatives. rsc.orgrsc.org

Kinetic Resolution: Kinetic resolution involves the differential reaction of enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. Catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids in combination with achiral N-heterocyclic carbenes. nih.gov This method has shown a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov Another approach involves the use of a chiral base system, such as n-BuLi and (-)-sparteine, for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk

Resolution MethodResolving Agent/CatalystPrinciple of SeparationNoteworthy Findings
Diastereomeric Salt Formation Chiral acids (e.g., Tartaric acid)Differential solubility of diastereomeric salts. rsc.orgA robust and scalable method for amine resolution. rsc.org
Catalytic Kinetic Resolution Chiral Hydroxamic Acids/NHCsEnantioselective acylation of one enantiomer. nih.govSelectivity can be influenced by the conformation of the piperidine ring. nih.gov
Kinetic Resolution via Asymmetric Deprotonation Chiral Base (e.g., n-BuLi/(-)-sparteine)Selective deprotonation of one enantiomer. whiterose.ac.ukEffective for N-Boc protected piperidines with functionalizable groups. whiterose.ac.uk

Derivatization Reactions for Structural Modification and Functionalization

The piperidine core of this compound serves as a versatile scaffold for further chemical modification. Derivatization reactions can be employed to introduce new functional groups, modulate physicochemical properties, and generate analogues for structure-activity relationship (SAR) studies.

Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form the corresponding N-oxide. The kinetics of the oxidation of N-aminopiperidine with chloramine (B81541) have been studied, revealing a two-step process involving the formation of a diazene (B1210634) intermediate. scispace.com While this study was on a related aminopiperidine, similar reactivity would be expected for the tertiary amine in this compound.

Reduction: Reduction reactions can be employed to modify substituents on the piperidine ring or on derivatives. For instance, a facile synthesis of monomethylamines has been achieved through the reduction of N-substituted carbonylimidazoles using a NaBH4/I2 system. beilstein-journals.org This methodology could be applied to derivatives of this compound where the amino group is part of a reducible functional group. The synthesis of cis-3-methyl-4-aminopiperidine derivatives has been accomplished through the reduction of imines using LiAlH4. researchgate.net

Substitution: Nucleophilic substitution reactions are commonly used to functionalize amines. The amino group of 4-aminopiperidine derivatives can act as a nucleophile in reactions with alkyl halides or in more complex transformations. libretexts.org For instance, the synthesis of a series of 4-amino-piperidine derivatives has been achieved through reductive amination followed by acylation. researchgate.net The piperidine nitrogen can also participate in nucleophilic aromatic substitution reactions, for example, by displacing a leaving group on an activated aromatic ring. youtube.comnih.gov

Reaction TypeReagent/ConditionsOutcome
Oxidation Chloramine scispace.comFormation of N-oxides and other oxidation products. scispace.com
Reduction NaBH4/I2 beilstein-journals.org, LiAlH4 researchgate.netReduction of functional groups to amines.
Substitution Alkyl halides, Acyl chlorides researchgate.netN-alkylation or N-acylation of the amino group. libretexts.orgresearchgate.net

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Coupling: Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are widely used to couple piperidine derivatives with various partners. libretexts.orgyoutube.com The Buchwald-Hartwig amination, in particular, is a powerful method for forming C-N bonds and has been used in the synthesis of N-aryl piperidine derivatives. nih.gov For instance, sequential N-arylation reactions of 4-aminopiperidine have been employed to synthesize alkyldiarylamine analogues. nih.gov Reductive Heck coupling, catalyzed by palladium, has also been utilized in the total synthesis of complex natural products containing the piperidine motif. nih.gov

Copper-Catalyzed Coupling: Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide a complementary approach for the formation of C-N, C-O, and C-S bonds. acs.orgresearchgate.netrsc.orgbeilstein-journals.org Copper/amino acid-catalyzed cross-coupling of aryl halides with amines is a notable example, offering a method for N-arylation under relatively mild conditions. latrobe.edu.au These reactions are valuable for introducing aromatic and heteroaromatic moieties onto the piperidine scaffold.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in various transformations of piperidine derivatives. For example, Rhodium(III)-catalyzed C-H activation provides a novel route to highly substituted spiropiperidines. acs.orgfigshare.com Rhodium has also been effective in the hydrogenation of fluorinated pyridines to produce the corresponding piperidines. nih.gov

Coupling ReactionCatalystKey Application
Buchwald-Hartwig Amination Palladium complexes nih.govSynthesis of N-aryl piperidines. nih.gov
Suzuki-Miyaura Coupling Palladium complexes libretexts.orgFormation of C-C bonds with aryl or vinyl boronic acids. libretexts.org
Ullmann Condensation Copper salts/complexes acs.orgresearchgate.netN-arylation and O-arylation of piperidine derivatives. rsc.orgbeilstein-journals.org
C-H Activation Rhodium(III) complexes acs.orgfigshare.comSynthesis of complex polycyclic piperidine structures. acs.orgfigshare.com

Structure Activity Relationship Sar Studies of 1,4 Dimethylpiperidin 4 Amine Analogs

Impact of Substitution Patterns on Receptor and Enzyme Interactions

The biological profile of 4-aminopiperidine (B84694) analogs can be profoundly altered by the nature and position of substituents on both the piperidine (B6355638) ring nitrogen (N1) and the 4-amino group. These modifications directly influence the molecule's affinity and selectivity for its biological targets.

Effects of N- and Ring-Substituents on Binding Affinity and Selectivity

Research into 4-aminopiperidine analogs has demonstrated that substituents on the piperidine nitrogen (N1) and the 4-amino group are critical determinants of biological activity. For instance, in a series of analogs developed as antifungal agents, the combination of specific substituents at these two positions was found to be essential for potent activity. Studies revealed that combining a benzyl (B1604629) or phenylethyl group at the N1 position with a long-chain alkyl group, specifically an n-dodecyl (C12) residue, at the 4-amino group resulted in compounds with outstanding antifungal activity. Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to this activity.

In the context of G protein-coupled receptors (GPCRs), such as opioid receptors, modifications to the N-substituent on the piperidine ring significantly modulate receptor affinity and efficacy. In one study of 4-alkyl-4-(m-hydroxyphenyl)piperidines, varying the N-substituent between methyl, allyl, and phenethyl groups led to a range of activities from weak to morphine-like agonism at the µ-opioid receptor. nih.gov Similarly, for protein kinase B (Akt) inhibitors based on a 4-aminopiperidine scaffold, variation of substituents on a benzyl group attached to the 4-amino moiety showed that a 4-chloro substitution was optimal for activity, while increasing the size of other 4-substituents, such as a tert-butyl group, led to a decrease in inhibitory action. acs.org

Table 1: Effect of N1 and 4-Amino Substituents on Antifungal Activity This table illustrates the impact of different substituent combinations on the antifungal properties of 4-aminopiperidine analogs.

N1-Substituent 4-Amino Substituent Relative Antifungal Activity
Benzyl n-Dodecyl High
Phenylethyl n-Dodecyl High
Benzyl Short-chain alkyl Low
Benzyl Branched-chain alkyl Low
Benzyl Cyclic alkyl Low
Benzyl 4-tert-butylbenzyl Moderate

Positional Isomerism and its Role in Modulating Pharmacological Profiles

Positional isomerism, which involves changing the location of substituents or functional groups on the piperidine core, plays a critical role in defining the pharmacological profile of these analogs. The spatial arrangement of key interacting groups dictates how a ligand fits into a binding site, and even subtle changes can lead to dramatic shifts in activity or selectivity.

For example, the substitution pattern on the piperidine ring itself is a key determinant of conformational preference and, consequently, biological activity. Studies on fluorinated piperidines have shown that the position of the fluorine atom (e.g., at the 3-position) strongly influences whether it prefers an axial or equatorial orientation, a factor governed by complex electronic and steric interactions. d-nb.inforesearchgate.net This conformational lock can pre-organize the molecule into a shape that is either favorable or unfavorable for binding to a specific target.

The relative position of substituents can also differentiate between agonist and antagonist activity. In a series of opioid receptor modulators based on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, receptor selectivity was shown to be modulated by the nature of a lipophilic side chain attached para to a phenolic component. Altering the position or nature of key functional groups can change which receptor subtypes are targeted and the functional response elicited. Furthermore, research on histamine (B1213489) H3 and sigma-1 receptor antagonists showed that replacing a piperazine (B1678402) ring with a piperidine ring was a critical structural change that significantly enhanced affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.gov This demonstrates how isomeric changes in the core heterocyclic structure can drastically alter the selectivity profile.

Stereochemical Influence on Biological Activity and Ligand-Target Recognition

Biological systems are inherently chiral, and as a result, the three-dimensional arrangement of atoms in a molecule is a paramount factor in determining its biological activity. nih.govmdpi.com For analogs of 1,4-dimethylpiperidin-4-amine, stereochemistry dictates the precise spatial orientation of substituents, which is fundamental for effective ligand-target recognition.

Role of Chirality in Molecular Recognition Processes

Chirality is a crucial property for specific interactions with biological targets. nih.gov The introduction of a chiral center into a piperidine ring can significantly improve the potency and selectivity of a compound. thieme-connect.com This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer of a chiral drug. mdpi.com This differential interaction can lead to one enantiomer (the eutomer) having significantly higher affinity or efficacy than the other (the distomer).

A stark example of this principle was observed in the development of a potent calcium antagonist. The compound was separated into its diastereomers (α- and β-isomers), where the α-isomer exhibited a very strong hypotensive effect, while the β-isomer was largely inactive. Further separation of the active α-isomer into its two enantiomers revealed that the (+)-α enantiomer was 30 to 100 times more potent than the (-)-α enantiomer. This dramatic difference underscores that only one specific stereoisomer fits optimally into the receptor binding site to elicit the desired pharmacological response.

Table 2: Influence of Stereoisomerism on Hypotensive Activity This table shows the differential activity of stereoisomers of a piperidine-containing calcium antagonist.

Isomer Relative Hypotensive Activity
α-isomer Very Strong
β-isomer Little to None
(+)-α enantiomer High (30-100x more potent)
(-)-α enantiomer Low

Conformational Preferences and their Relationship to Receptor Efficacy and Antagonism

The piperidine ring is not static; it exists predominantly in a chair conformation that can be influenced by its substituents. The preference for substituents to occupy either an axial or equatorial position can pre-organize the molecule into a specific three-dimensional shape, which in turn affects its ability to bind to a receptor and act as an agonist or antagonist. nih.gov

Computational and experimental studies have shown that introducing substituents can lock the piperidine ring into a preferred conformation. For example, in certain 4-alkyl-4-(m-hydroxyphenyl)piperidines, bulky 4-alkyl substituents favor a phenyl axial conformation, which was found to correlate with their µ-opioid receptor affinities and efficacies. nih.gov By understanding the preferred conformation of active analogs, medicinal chemists can design more rigid molecules that are "locked" into this bioactive conformation.

Structurally constraining flexible molecules is a common strategy to enhance binding affinity and selectivity. This was demonstrated in the development of dopamine (B1211576) D3 receptor antagonists, where replacing a flexible butyl linker with a more rigid trans-butenyl linker optimized both D3 receptor affinity and selectivity over the D2 subtype. This rigidity reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct shape upon interacting with the receptor. Such conformational restriction is a powerful tool for converting a moderately active compound into a highly potent and selective ligand, often with a clear profile as either an agonist or an antagonist.

Activity Landscape Analysis and Identification of Structure-Activity Relationship Cliffs

Activity landscape analysis provides a conceptual framework for understanding the relationship between chemical structure and biological activity. csmres.co.uk In this landscape, smooth regions correspond to areas where small changes in structure lead to small changes in activity, indicating a continuous SAR. In contrast, rugged regions signify a discontinuous SAR, where minor structural modifications can cause a sharp and significant change in biological potency. csmres.co.uk

The most extreme form of SAR discontinuity is known as a "structure-activity relationship cliff" or an "activity cliff." researchgate.net An activity cliff is defined by a pair of structurally very similar compounds that exhibit a large difference in potency. nih.gov These cliffs are of immense interest in medicinal chemistry because they highlight key molecular features that are critical for biological activity. technologynetworks.com Identifying and understanding the molecular basis for an activity cliff can reveal subtle but crucial interactions between a ligand and its target. nih.gov

Within the context of this compound analogs, several examples of SAR cliffs can be inferred from the data:

Stereochemical Cliffs: As noted previously, the difference in potency between the (+)-α and (-)-α enantiomers of a piperidine-containing calcium antagonist is a classic example of an activity cliff. The molecules are mirror images (and thus structurally almost identical in an achiral sense), yet their potencies differ by up to 100-fold. This cliff highlights the critical importance of the precise 3D orientation of functional groups for receptor binding.

Substituent Cliffs: The dramatic loss of antifungal activity when an n-dodecyl group at the 4-amino position is replaced by a shorter or branched alkyl chain can also be considered an activity cliff. The small change in the alkyl chain length leads to a profound drop in activity, indicating the presence of a well-defined hydrophobic pocket in the target enzyme that specifically accommodates a C12 chain.

Isomeric Cliffs: The significant gain in sigma-1 receptor affinity when a piperazine core is switched to a piperidine core represents another type of activity cliff. nih.gov This small change in the heterocyclic ring structure results in a major shift in the selectivity profile, pointing to a specific interaction that is uniquely favorable for the piperidine nitrogen geometry.

By identifying these cliffs, researchers can focus optimization efforts on the specific structural features that govern potency and selectivity, leading to more rational and efficient drug design. technologynetworks.com

Pharmacological and Mechanistic Investigations in Vitro and Pre Clinical Non Human Models

Receptor Binding and Functional Modulation Studies

Neurotransmitter Receptor Interactions (e.g., Dopamine (B1211576), Serotonin)

Currently, there is a lack of specific published data detailing the direct binding affinity and functional modulation of 1,4-Dimethylpiperidin-4-amine at dopamine and serotonin (B10506) receptors.

However, the broader class of 1,4-disubstituted aromatic piperidines and piperazines has been a subject of investigation for their interaction with dopamine receptors. Studies have shown that certain compounds within this structural class exhibit high selectivity for the dopamine D4 receptor subtype. nih.gov For instance, research on a variety of 1,4-disubstituted aromatic piperidines/piperazines (1,4-DAPs) has aimed to understand their interaction with a common microdomain in the D4 receptor. nih.gov Despite this compound fitting into this general structural category, specific affinity (Kᵢ) or efficacy (EC₅₀/IC₅₀) values for its interaction with any dopamine or serotonin receptor subtype are not available in the current scientific literature.

Opioid Receptor Binding Affinity and Antagonistic Activity (Kappa, Mu, Delta Receptors)

While direct studies on this compound are limited, significant research has been conducted on its immediate analog, 3-(1,4-Dimethylpiperidin-4-yl)phenol . This analog has been evaluated for its functional activity at cloned human mu (µ), delta (δ), and kappa (κ) opioid receptors using in vitro assays.

The research revealed that 3-(1,4-Dimethylpiperidin-4-yl)phenol acts as an antagonist at both the µ- and κ-opioid receptors. In contrast, it displays weak agonist activity at the δ-opioid receptor. acs.org The antagonist properties at the µ and κ receptors suggest a potential modulatory role in opioid signaling pathways. The specific efficacy and potency values from these studies are detailed in the table below. acs.org

Receptor SubtypeCompound TestedActivity TypePotency / Efficacy
µ-Opioid (MOP)3-(1,4-Dimethylpiperidin-4-yl)phenolAntagonistKₑ = 974 nM
κ-Opioid (KOP)3-(1,4-Dimethylpiperidin-4-yl)phenolAntagonistKₑ = 477 nM
δ-Opioid (DOP)3-(1,4-Dimethylpiperidin-4-yl)phenolWeak AgonistED₅₀ = 8300 nM (Eₘₐₓ = 64%)

This dual antagonist and weak agonist profile highlights the complex interaction of this specific piperidine (B6355638) derivative with the opioid receptor system. acs.org

Ghrelin Receptor Modulation and Inverse Agonism

A review of the available scientific literature reveals no published studies investigating the interaction of this compound with the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a). Consequently, there is no data to suggest that this compound acts as a modulator, antagonist, or inverse agonist at this receptor.

Enzyme Inhibition and Allosteric Modulation Studies

Kinase Inhibition Profiles (e.g., Janus Tyrosine Kinase, Rho-associated Protein Kinase)

There is no scientific literature available that details the screening or evaluation of this compound for inhibitory activity against Janus Tyrosine Kinases (JAK) or Rho-associated Protein Kinases (ROCK). Research into inhibitors for these kinase families has typically focused on other distinct chemical scaffolds.

Methyltransferase Inhibition (e.g., G9a, DNA Methyltransferase 1)

Based on available scientific data, this compound has not been investigated as a potential inhibitor of the histone methyltransferase G9a (also known as EHMT2) or DNA Methyltransferase 1 (DNMT1). The development of inhibitors for these epigenetic targets has centered on different classes of molecules.

In Vitro Biological Activity Assessments

Piperidine derivatives have demonstrated a broad spectrum of antiviral activities in various in vitro studies. The versatility of the piperidine scaffold allows for structural modifications that can target different stages of viral life cycles.

A notable example is the discovery of a 4-aminopiperidine (B84694) (4AP) scaffold that targets the assembly and release stages of the Hepatitis C Virus (HCV) life cycle. mdpi.comresearchgate.net This class of compounds acts synergistically with approved direct-acting antivirals like Telaprevir and Daclatasvir. mdpi.comresearchgate.net Structure-activity relationship (SAR) campaigns have led to the identification of 4AP derivatives with enhanced potency against HCV and improved in vitro properties. mdpi.comresearchgate.net

Furthermore, piperidine-based compounds have been identified as potent inhibitors of the influenza virus. nih.gov One optimized derivative, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e), exhibited excellent inhibitory activity against multiple influenza virus strains, with EC50 values as low as 0.05 µM. Time-of-addition experiments suggest that this compound interferes with an early to middle stage of the influenza virus replication cycle.

Other studies have synthesized novel isatin (B1672199) derivatives incorporating a trifluoromethyl piperidinyl moiety, which displayed significant antiviral activity against Influenza A (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3). mdpi.com Specifically, certain compounds showed IC50 values in the low nanomolar range against these viruses. mdpi.com

The anticancer potential of piperidine derivatives has been extensively investigated across numerous cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression. nih.gov

For instance, a piperidine derivative synthesized from Tamoxifen, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), was found to inhibit cell proliferation in both Estrogen Receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells by causing cell cycle arrest in the G0/G1 phase. nih.gov In prostate cancer cell lines (PC3), another piperidine derivative, compound 17a, inhibited proliferation in a concentration-dependent manner and induced apoptosis by modulating the expression of BCL-2 family proteins. nih.gov

Similarly, a series of 3,5-bis(benzylidene)-4-piperidones demonstrated tumor-selective toxicity. These compounds were highly toxic to human oral carcinoma cell lines (Ca9-22, HSC-2, HSC-4) and other cancer lines like Colo-205 (colon adenocarcinoma) and CEM (leukemia), while being less toxic to non-malignant cells. hmdb.ca Bispidine derivatives, which feature a piperidine ring within a bicyclic system, have also shown strong cytotoxic activity, inducing apoptosis more effectively in cancer cells (HepG2) than in normal fibroblasts (WI-38). nih.govnih.gov

The table below summarizes the cytotoxic activities of selected piperidine derivatives against various cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell LineActivity (IC50/GI50)Reference
Isatin-Piperidine HybridsCompound 9H1N1-infected MDCK0.0027 µM mdpi.com
Isatin-Piperidine HybridsCompound 5HSV-1-infected Vero0.0022 µM mdpi.com
Isatin-Piperidine HybridsCompound 4COX-B3-infected Vero0.0092 µM mdpi.com
Bispidine DerivativesCompound 4cHepG2 (Liver)15.4 µM nih.gov
Bispidine DerivativesCompound 4eHepG2 (Liver)14.0 µM nih.gov
1,4-DihydropyridinesCompound 19HeLa (Cervical)2.3 µM researchgate.net
1,4-DihydropyridinesCompound 18MCF-7 (Breast)5.2 µM researchgate.net

The piperidine scaffold is a cornerstone in the development of antimicrobial and particularly antitubercular agents. Its derivatives have shown efficacy against both drug-sensitive and drug-resistant strains of pathogenic microorganisms.

In the context of tuberculosis, piperidinols have demonstrated potent activity against M. tuberculosis with Minimum Inhibitory Concentration (MIC) values ranging from 2.3 to 16.9 µM. nih.gov These compounds function by irreversibly inhibiting the essential enzyme arylamine N-acetyltransferase. nih.gov Isoniazid-based hydrazones incorporating piperidine rings have also been synthesized as promising antitubercular candidates. mdpi.com One such derivative, IP11, displayed a low MIC value of 0.39 µM against the Mtb H37Rv reference strain and was also effective against isoniazid-resistant clinical isolates. mdpi.com However, a study exploring a series of 4-aminopiperidine (PIP) derivatives found limited activity, with only one compound showing an MIC of 10 μM against M. tuberculosis and no significant activity against Staphylococcus aureus.

Beyond mycobacteria, other piperidine derivatives have been evaluated for broader antimicrobial activity. Synthesized derivatives have shown activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov For example, one study found that a specific piperidine derivative showed good activity against S. aureus, comparable to the standard drug chloramphenicol. nih.gov

The table below presents the antitubercular and antimicrobial efficacy of various piperidine derivatives.

Compound ClassSpecific Derivative(s)Pathogenic StrainActivity (MIC)Reference
PiperidinolsAnaloguesM. tuberculosis2.3 - 16.9 µM nih.gov
Isoniazid-Piperidine HydrazonesIP11M. tuberculosis H37Rv0.39 µM mdpi.com
Isoniazid-Piperidine HydrazonesIP7-IP13M. tuberculosis H37Rv≤ 0.78 µM mdpi.com
4-AminopiperidinesCompound 1M. tuberculosis10 µM
Piperidine DerivativesCompound 6B. subtilus0.75 mg/ml
Piperidine DerivativesCompound 6S. aureus1.5 mg/ml

Piperidine and its derivatives exert their biological effects by modulating a variety of intracellular signaling pathways crucial for cell survival, proliferation, and differentiation. In cancer cells, these compounds can activate or inhibit pathways that lead to apoptosis and cell cycle arrest. nih.gov

Studies on the anticancer effects of piperidine derivatives have identified several key modulated pathways. For example, the derivative DTPEP was found to inhibit the PI3K/AKT signaling pathway in ER-negative breast cancer cells (MDA-MB-231) by reducing the phosphorylation of PI3K and AKT. nih.gov In prostate cancer cells, piperine (B192125), a well-known natural product containing a piperidine moiety, has been reported to down-regulate the NF-κB signaling pathway, which is critical for prostate cancer induction and cell growth. nih.gov

Piperine has also been shown to inhibit Transforming Growth Factor-β (TGF-β) signaling pathways in human lung adenocarcinoma cells. It abrogates the increased cell motility induced by TGF-β1 and compromises the migratory properties of cancer cells. This is achieved by inhibiting both the canonical (SMAD-dependent) and non-canonical (ERK-dependent) TGF-β pathways. Furthermore, piperine can induce the activation of caspase-9 and caspase-3, key executioners of p53-mediated apoptosis. nih.gov In colorectal cancer cell lines, piperine has been reported to inhibit the Wnt/β-catenin pathway. nih.gov These findings highlight the ability of piperidine-containing compounds to induce significant phenotypic changes in isolated cell systems by targeting fundamental cellular signaling cascades.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,4-Dimethylpiperidin-4-amine and its derivatives, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding affinity.

Research on various piperidine (B6355638) derivatives has demonstrated their potential to interact with a range of biological targets, including neurotransmitter receptors and enzymes. Molecular docking simulations, often performed using software like AutoDock, are employed to model the interaction of these ligands within the active sites of proteins. For instance, studies on similar piperidine-containing molecules focus on their binding to receptors like dopamine (B1211576) and serotonin (B10506) receptors.

The primary interactions governing the binding of piperidine derivatives typically involve:

Hydrogen Bonding: The nitrogen atoms in the piperidine ring and the amine group can act as hydrogen bond acceptors or donors.

Electrostatic Interactions: The charged or polar groups on the ligand interact with charged residues in the protein's active site.

Hydrophobic Interactions: The nonpolar portions of the molecule interact with hydrophobic pockets in the target protein.

In a typical molecular docking study, the ligand is placed in various conformations and orientations within the receptor's binding site, and a scoring function is used to estimate the binding energy for each pose. The results can reveal key amino acid residues that are crucial for binding and provide a rationale for the molecule's biological activity. nih.gov For example, docking studies of novel piperidin-4-imine derivatives have been used to investigate their binding interactions within the active site of enzymes like EACP reductase, a target for antitubercular agents. researchgate.net

ParameterDescriptionTypical Application for Piperidine Derivatives
Binding Affinity (kcal/mol)An estimation of the strength of the ligand-receptor interaction. Lower values indicate stronger binding.Predicting the potency of a compound as an inhibitor or antagonist.
Key Interacting ResiduesSpecific amino acids in the target protein's active site that form significant bonds with the ligand.Identifying targets for site-directed mutagenesis to validate binding modes.
Binding Pose/OrientationThe predicted three-dimensional arrangement of the ligand within the active site.Guiding the design of new derivatives with improved shape complementarity.

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-empirical Methods) for Conformational Analysis and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and conformational preferences of molecules like this compound. These methods solve the Schrödinger equation (or its simplified forms) to provide detailed information about molecular structure and reactivity.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are widely applied to piperidine derivatives to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. nih.gov

Perform Conformational Analysis: Identify low-energy conformers, such as the chair, boat, and twist-boat conformations of the piperidine ring. X-ray crystallography can be used to confirm the predicted chair conformation.

Calculate Electronic Properties: Analyze the distribution of electrons and predict reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdntb.gov.ua The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

These theoretical calculations provide a bridge between molecular structure and experimental observations, helping to interpret spectroscopic data and explain the outcomes of chemical reactions. dntb.gov.uanih.gov

Calculated ParameterSignificanceExample from Piperidine Derivative Studies
HOMO EnergyRepresents the ability to donate an electron. Higher energy indicates a better electron donor.Used to understand reactivity in electrophilic substitution reactions.
LUMO EnergyRepresents the ability to accept an electron. Lower energy indicates a better electron acceptor.Predicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.Correlated with the molecule's potential as a candidate for various applications. nih.gov
Chemical Potential (μ)Measures the tendency of electrons to escape from a system. Negative values indicate stability. nih.govUsed to predict the charge transfer capability of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models are valuable for predicting the therapeutic potential of new, unsynthesized analogs, thereby saving time and resources in the drug discovery process.

A QSAR study involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Various physicochemical, electronic, and steric properties (descriptors) are calculated for each molecule. Common descriptors include LogP (lipophilicity), molecular weight, polar surface area, and quantum chemical parameters.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For piperidine-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. nih.gov These techniques generate 3D contour maps that visualize the regions around the molecule where modifications to steric or electrostatic fields would likely enhance or diminish biological activity. nih.gov Such insights are invaluable for the rational design of more potent and selective drug candidates. The ultimate goal is to use these predictive models as a virtual screening tool to prioritize which novel compounds should be synthesized and tested experimentally. mdpi.com

QSAR ComponentDescriptionRelevance in Drug Discovery
Molecular DescriptorsNumerical values that characterize the properties of a molecule (e.g., LogP, polar surface area, electronic properties).Quantify the structural features responsible for a compound's activity.
Statistical Model (e.g., MLR, ANN)An equation or algorithm that links the descriptors to the observed biological activity. nih.govAllows for the prediction of activity for compounds that have not yet been synthesized.
Contour Maps (from 3D-QSAR)Visual representations of the spatial regions where specific properties are favorable or unfavorable for activity. nih.govProvides a visual guide for medicinal chemists to design new molecules with improved properties.

Applications of 1,4 Dimethylpiperidin 4 Amine in Chemical Synthesis and Research

Role as a Key Intermediate in Complex Molecule Synthesis

The 4-aminopiperidine (B84694) core is a prevalent structural motif in a wide array of bioactive compounds. The specific derivative, 1,4-Dimethylpiperidin-4-amine, serves as a crucial component in the synthesis of more elaborate molecules, leveraging its reactive sites for further chemical modification.

Precursor for Advanced Janus Tyrosine Kinase Inhibitors and Related Compounds

The Janus kinase (JAK) family of enzymes is a critical target for therapeutic intervention in autoimmune diseases and cancer. ed.ac.uk The 4-aminopiperidine scaffold is a key structural element in the design of several potent and selective JAK inhibitors. nih.gov While specific syntheses may utilize closely related analogs, the underlying piperidine (B6355638) framework is essential for activity.

Research has led to the design of novel inhibitors targeting specific JAK isoforms. For instance, a 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold was developed as a selective JAK1 inhibitor. nih.gov Molecular docking studies of these complex molecules reveal that the amine functionality, akin to that in this compound, is often positioned to interact with key residues in the kinase binding site, contributing to selectivity and potency. nih.gov The development of pan-JAK inhibitors, such as the clinical candidate PF-06263276, also incorporates heterocyclic ring systems that can be synthesized from piperidine-based precursors. nih.gov

The synthesis of these advanced inhibitors often involves multi-step sequences where the piperidine moiety is introduced early as a core building block. Its conformational properties and the ability to functionalize the nitrogen atoms are key to achieving the desired three-dimensional structure for optimal interaction with the target enzyme.

Building Block for the Development of Novel Pharmaceutical Agents

The utility of the 4-aminopiperidine scaffold, including this compound, extends far beyond JAK inhibitors. It is a foundational component in the synthesis of a diverse range of therapeutic agents. encyclopedia.pub

For example, this structural motif is found in compounds developed as:

CCR5 Antagonists: An efficient synthesis for piperazine-based CCR5 antagonists, which act as HIV-1 entry inhibitors, utilizes N'-Boc-4-methyl-4-aminopiperidine as a key building block. nih.gov

Antimalarials: The 4-aminopiperidine structure is a component of novel antimalarial compounds.

Hepatitis C Virus (HCV) Assembly Inhibitors: A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation by targeting the assembly and release of infectious virus particles. nih.gov

N-type Calcium Channel Blockers: The scaffold has been used to synthesize compounds with potent analgesic activity for treating neuropathic pain by blocking N-type calcium channels. nih.gov

The synthesis of these agents often involves modifying the piperidine nitrogen and the 4-amino group. For instance, reductive amination of a protected 4-aminopiperidine is a common strategy to introduce diverse substituents, facilitating the exploration of structure-activity relationships (SAR). nih.gov

Table 1: Examples of Pharmaceutical Agents Developed from 4-Aminopiperidine Scaffolds

Therapeutic Target Compound Class Key Synthetic Step
Janus Kinase (JAK) Pyrrolopyridine derivatives Introduction of the 4-aminopiperidine scaffold early in the synthesis. nih.gov
CCR5 (HIV Entry) Piperazino-piperidine amides Use of N'-Boc-4-methyl-4-aminopiperidine as a building block. nih.gov
Hepatitis C Virus 4-Aminopiperidine (4AP) derivatives Reductive amination of 4-amino-1-Boc-piperidine. nih.gov
N-type Calcium Channels Disubstituted 4-aminopiperidines Acylation and alkylation of the scaffold's nitrogen atoms. nih.gov

Utility as a Scaffold for Rational Drug Design and Chemical Library Synthesis

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in marketed drugs and its favorable physicochemical properties. researchgate.netnih.govresearchgate.net The 1,4-disubstituted pattern, as seen in this compound, is particularly common due to accessible synthetic routes. acs.org This makes it an ideal starting point for rational drug design and the creation of compound libraries for screening.

The bifunctional nature of this compound allows for systematic chemical modifications at two key points: the piperidine ring nitrogen and the exocyclic amino group. This enables the generation of a large number of analogs from a common core, a strategy central to building chemical libraries. Companies specializing in chemical building blocks for drug discovery, such as Enamine, offer extensive libraries of piperidine derivatives for this purpose. enamine.netnamiki-s.co.jp

In fragment-based drug discovery, three-dimensional fragments are increasingly sought after to explore new chemical space. rsc.org Piperidine-based fragments are valuable in this context as they provide non-flat, sp³-rich structures. Virtual libraries generated from various substituted piperidines show a wide distribution in three-dimensional space, making them suitable for identifying novel hits in screening campaigns. rsc.org The synthesis of such libraries often relies on robust reactions like reductive amination, amide coupling, and alkylation on the core piperidine scaffold. google.comresearchgate.net

Table 2: Utility of the Piperidine Scaffold in Drug Design

Application Description Key Advantages
Rational Drug Design The piperidine core is used as a starting point to design molecules that fit a specific biological target, such as the vesicular monoamine transporter-2 (VMAT2). nih.gov Favorable pharmacokinetic properties, ability to orient substituents in 3D space. researchgate.net
Combinatorial Library Synthesis The scaffold allows for the rapid synthesis of a large number of diverse compounds by attaching different chemical groups at multiple reaction sites. nih.govresearchgate.net Synthetic accessibility, creation of molecular diversity from a common core. researchgate.net
Fragment-Based Drug Discovery Small piperidine-based fragments are used in screening campaigns to identify initial hits that can be grown or linked to form more potent leads. rsc.org Provides 3D structural diversity, escaping the "flatland" of aromatic compounds. rsc.org

Analytical Chemistry Applications (e.g., Chromatographic Standards and Reference Materials)

In the development and quality control of pharmaceuticals, well-characterized reference materials and analytical standards are essential. While specific documentation designating this compound as a formal chromatographic standard is not prevalent, compounds of this nature serve as critical reference points in synthetic and analytical processes.

A closely related analog, N,4-Dimethyl-N-phenylpiperidin-4-amine, is used as a characterized chemical compound and reference standard for related Active Pharmaceutical Ingredients (APIs). axios-research.com It is utilized for analytical method development, validation, and quality control applications during the synthesis and formulation stages of drug development. axios-research.com

Given that this compound is a key intermediate in the synthesis of various pharmaceutical agents, it functions as an internal reference material in synthetic labs to track reaction progress and confirm the identity and purity of intermediates. Its physical and spectral properties are well-defined, making it suitable for such applications. chemicalbook.comchemscene.com For research purposes, it is commercially available from various suppliers, often with a specified purity of 97% or higher, which is a prerequisite for use as a reference compound in a research setting. fishersci.cascbt.com

Future Research Directions and Emerging Opportunities

Design and Synthesis of Advanced Piperidine (B6355638) Derivatives with Enhanced Specificity

The 1,4-Dimethylpiperidin-4-amine scaffold serves as a foundational structure for the development of new chemical entities with high target specificity. Future synthetic efforts will likely concentrate on strategic modifications of this core to modulate its physicochemical and pharmacological properties. The bifunctional nature of the scaffold, with its secondary ring amine and tertiary dimethylamino group, offers multiple sites for chemical elaboration.

Key future research directions in synthesis include:

N-alkylation and N-arylation: Introduction of diverse substituents on the piperidine nitrogen can significantly influence the molecule's interaction with biological targets. Exploring a range of alkyl, aryl, and heterocyclic moieties will be crucial for developing derivatives with tailored specificities.

Stereoselective Synthesis: The development of synthetic routes to produce specific stereoisomers of substituted this compound derivatives is a critical step. Chiral piperidines often exhibit different pharmacological profiles, and controlling stereochemistry can lead to enhanced potency and reduced off-target effects. nih.gov

Fragment-Based Growth: Utilizing the core as a 3D fragment for fragment-based drug discovery (FBDD) can lead to the identification of novel interactions with protein targets. rsc.org Growing fragments from the piperidine ring can generate potent and selective ligands.

Combinatorial Chemistry: Employing parallel synthesis and combinatorial approaches will enable the rapid generation of a library of derivatives. This high-throughput approach can accelerate the identification of lead compounds with desired biological activities.

Innovative synthetic methodologies, such as cobalt-catalyzed cyclization and intramolecular amination, which have been successful for other piperidines, could be adapted for creating more complex derivatives of this compound. nih.gov

Table 1: Potential Modifications of the this compound Scaffold and Their Rationale

Modification SiteType of SubstituentRationale for Enhanced Specificity
Piperidine Nitrogen (N-1)Aromatic and Heterocyclic RingsIntroduce specific interactions (e.g., pi-stacking, hydrogen bonding) with target protein residues.
Piperidine Ring (C-2, C-3, C-5, C-6)Alkyl or Fluoro groupsInduce specific conformations, improve metabolic stability, and modulate lipophilicity.
Dimethylamino Group (N-4)Replacement with other cyclic aminesAlter basicity (pKa) and hydrogen bonding capacity to fine-tune target engagement.

Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level

A fundamental area of future research will be to unravel the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. Understanding these mechanisms is essential for rational drug design and optimization.

Future investigations should focus on:

Target Identification and Validation: Identifying the specific protein targets (e.g., receptors, enzymes, ion channels) with which these compounds interact. High-throughput screening followed by validation using biochemical and biophysical assays will be crucial.

Metabolic Profiling: Investigating the metabolic fate of this compound is critical for understanding its pharmacokinetics. Studies similar to those on other 4-aminopiperidines, which identified CYP3A4 as a major metabolizing enzyme, can provide insights into its N-dealkylation and potential drug-drug interactions. acs.org

Binding Mode Analysis: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of derivatives in complex with their biological targets. This will reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding and activity. acs.org

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing derivatives to build a comprehensive understanding of how specific structural features contribute to biological activity. nih.gov This iterative process is fundamental to optimizing potency and selectivity.

For instance, research on related 4-aminopiperidine (B84694) scaffolds has shown that interactions with specific residues, like serine 119 in the active site of CYP3A4, are critical for their metabolism. acs.org Similar detailed mechanistic studies on this compound will be vital for its development as a therapeutic agent.

Exploration of Novel Therapeutic Areas through Scaffold Diversification and Lead Optimization

The 4-aminopiperidine scaffold is present in molecules with a wide range of pharmacological activities. drugbank.com This versatility suggests that this compound could serve as a starting point for discovering drugs for various diseases.

Emerging opportunities for therapeutic applications include:

Infectious Diseases: The 4-aminopiperidine core has been identified in inhibitors of Hepatitis C Virus (HCV) assembly. nih.gov Future work could explore derivatives of this compound for antiviral activity against HCV and other viruses.

Oncology: Piperidine derivatives have been investigated as multikinase inhibitors, targeting enzymes like VEGFR-2 and ERK-2 that are implicated in cancer progression. nih.gov The this compound scaffold could be optimized to develop potent and selective anticancer agents.

Neurological Disorders: Given the prevalence of the piperidine motif in central nervous system (CNS) active drugs, derivatives of this compound could be designed to modulate neurotransmitter receptors or enzymes involved in neurological and psychiatric conditions.

Cardiovascular Diseases: The development of new scaffolds is a key goal in cardiovascular drug discovery. digitellinc.com Exploring the potential of these derivatives to act on targets relevant to heart disease and hypertension is a promising avenue.

The process of lead optimization will involve fine-tuning the structure of initial hits to improve their efficacy, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Integration of Advanced Computational Methodologies for Accelerated Predictive Design and Discovery

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, offering the potential to significantly accelerate the design and development of new drugs based on the this compound scaffold.

Future research should integrate the following computational approaches:

Molecular Docking: To predict the binding modes of novel derivatives within the active sites of target proteins. This can help prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the derivatives with their biological activity. These models can be used to predict the potency of virtual compounds, guiding the design of more effective molecules.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time. MD simulations can provide insights into the stability of binding and the role of conformational changes in molecular recognition.

Pharmacophore Modeling: To identify the key three-dimensional arrangement of chemical features necessary for biological activity. This information can be used to search virtual libraries for new compounds with the desired activity.

ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity properties of designed molecules, helping to identify candidates with favorable drug-like properties early in the discovery process.

By combining these in silico methods with experimental validation, the discovery pipeline for new therapeutics derived from this compound can be made more efficient and cost-effective.

Table 2: Application of Computational Tools in the Discovery of this compound Derivatives

Computational MethodApplication in Drug DiscoveryPredicted Outcome
Molecular DockingVirtual screening of compound libraries against a specific protein target.Identification of potential hits with favorable binding energies and poses.
QSARBuilding predictive models based on a series of synthesized analogs and their measured activity.Estimation of biological activity for newly designed, unsynthesized compounds.
Molecular DynamicsSimulating the interaction of a lead compound with its target protein in a solvated environment.Assessment of binding stability and identification of key long-lasting interactions.
ADMET PredictionAnalyzing the physicochemical properties of virtual compounds.Early flagging of candidates with potential liabilities in pharmacokinetics or toxicity.

Q & A

Q. What are the optimal synthetic routes for 1,4-dimethylpiperidin-4-amine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step procedures, including reductive amination, catalytic hydrogenation, and chiral resolution. Key steps from analogous piperidine syntheses (e.g., in ) include:

  • Debenzylation : Removal of protecting groups (e.g., dibenzylamine) under hydrogenation conditions (H₂, Pd/C, MeOH).
  • Stereochemical control : Use of chiral catalysts or resolving agents to isolate enantiomers (e.g., (1S,4S)- vs. (1R,4R)-isomers).

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

Reaction StepReagents/ConditionsYieldKey Characterization (e.g., MS, NMR)
DebenzylationH₂ (1 atm), Pd/C, MeOH, 24 h85–92%MS (ESI+): m/z 198 [M + H]+
Final couplingAcetonitrile, 80°C, 12 h70–78%¹H NMR (300 MHz, MeOD): δ 8.60 (s)

Recommendation : Optimize reaction time and catalyst loading to minimize racemization. Use chiral HPLC (e.g., ) to verify stereochemical purity.

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:

  • Reverse-phase HPLC : Use a C18 column with mobile phase (MeCN:H₂O:H₃PO₄ = 60:40:0.1) at 1.0 mL/min; retention time ~8.2 min (adaptable from ).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 452 [M + H]+ for related compounds ).
  • ¹H/¹³C NMR : Key proton environments include δ 2.6–3.1 ppm (piperidine CH₂) and δ 1.2–1.8 ppm (methyl groups) .

Q. Table 2: Analytical Parameters for Quality Control

TechniqueParametersTarget Metrics
HPLCColumn: C18; λ = 254 nmPurity ≥95% (area normalization)
NMRSolvent: CDCl₃ or MeOD-d₄Full assignment of proton signals

Q. What stability considerations are essential for storing this compound under experimental conditions?

Methodological Answer: Stability is influenced by:

  • Oxidative degradation : Monitor via UV-Vis spectroscopy (λ = 270–300 nm for piperidine derivatives) under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
  • pH sensitivity : Store in inert solvents (e.g., anhydrous DMSO or EtOH) at –20°C to prevent hydrolysis.

Advanced Research Questions

Q. How does this compound interact with SHP2 allosteric pockets, and what conformational changes occur?

Methodological Answer: Molecular docking and dynamics simulations reveal:

  • Allosteric binding : The this compound moiety binds to the "allo-site-1" pocket of SHP2, inducing a closed conformation that stabilizes the protein .
  • Crosstalk mechanisms : Rotational flexibility of the dimethylpiperidine group enables dual-pocket interactions, enhancing binding affinity (e.g., ΔG = –9.2 kcal/mol in docking studies) .

Q. Table 3: Key Findings from SHP2 Interaction Studies

ParameterObservationReference
Binding affinity (Kd)152 nM (SPR measurements)
Conformational change25° rotation in Tyr279 side chain

Recommendation : Use cryo-EM or X-ray crystallography to resolve binding poses at ≤2.5 Å resolution.

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Contradictions often arise from:

  • Off-target effects : Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler™) to identify non-SHP2 targets.
  • Solubility artifacts : Pre-treat compounds with 0.1% Tween-80 in PBS to ensure homogeneity .

Case Study : In , conflicting enzyme inhibition data were resolved by verifying compound stability via LC-MS before assays.

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • ADMET prediction : Use SwissADME or QikProp to estimate logP (target: 1.5–3.0), CNS permeability, and CYP450 inhibition.
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., 90 ns simulations in Desmond) .

Q. Table 4: Predicted ADMET Properties

PropertyValue (Example)Tool
logP2.3SwissADME
Plasma protein binding88%QikProp
Half-life (human)4.7 hADMETlab 2.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethylpiperidin-4-amine
Reactant of Route 2
1,4-Dimethylpiperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.